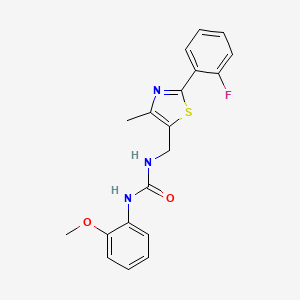

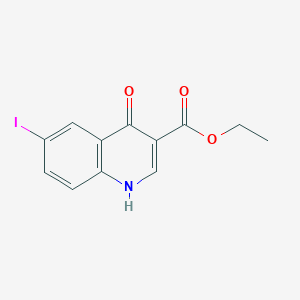

![molecular formula C24H19FN2O3 B2850760 4-bromo-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide CAS No. 1359393-46-6](/img/structure/B2850760.png)

4-bromo-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen in a five-membered ring fused to a benzene ring. They are known for their various biological activities, including antibacterial, anticancer, anti-inflammatory, and anti-HIV activities . Benzenesulfonamides are a class of organic compounds sharing a common functional group with the general structure R-SO2-NHR’, where R and R’ can be organic groups .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenols with α-haloketones . Benzenesulfonamides can be synthesized by the reaction of benzenesulfonyl chloride with amines .Molecular Structure Analysis

The molecular structure of “4-bromo-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide” would consist of a benzothiazole ring and a benzenesulfonamide group connected through a carbon atom. The benzothiazole ring would have a methylthio (CH3-S-) substituent at the 2-position, and the benzenesulfonamide group would have a bromo (Br-) substituent at the 4-position .Chemical Reactions Analysis

The chemical reactions of benzothiazoles and benzenesulfonamides would depend on the specific conditions and reagents used. Benzothiazoles can undergo various reactions such as acylation, alkylation, and halogenation . Benzenesulfonamides can participate in reactions such as hydrolysis, condensation, and displacement reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, benzothiazoles are stable compounds that are resistant to oxidation and reduction. They are usually insoluble in water but soluble in organic solvents . Benzenesulfonamides are typically solid at room temperature and are soluble in polar solvents .Applications De Recherche Scientifique

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment method that utilizes light-activated compounds (photosensitizers) to produce reactive oxygen species and induce cell death in targeted areas, such as tumors. A study highlighted the synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Monitoring

Benzenesulfonamide derivatives have been identified in various environmental samples, indicating their widespread use and potential as markers for environmental pollution. For instance, a method was developed to determine benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples, highlighting their occurrence in the atmosphere and the potential human exposure risk. This study underlines the importance of monitoring these compounds to assess environmental and health impacts (Maceira, Marcé, & Borrull, 2018).

Antimicrobial and Antitumor Activities

Benzenesulfonamide derivatives have shown significant potential in antimicrobial and antitumor applications. Research into fluoropyrazolesulfonylurea and thiourea derivatives, for example, revealed that these compounds exhibit significant antidiabetic activity, with some showing promising drug-like profiles for future development. The structural modifications in these molecules, including the introduction of benzenesulfonamide groups, play a crucial role in their biological activities and offer a pathway for the development of new therapeutic agents (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Mécanisme D'action

The mechanism of action of benzothiazoles and benzenesulfonamides in biological systems can vary widely depending on their specific structures and the biological targets they interact with. For example, some benzothiazoles have been found to inhibit the growth of bacteria and cancer cells . Some benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with “4-bromo-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide” would depend on its specific properties. Generally, care should be taken when handling benzothiazoles and benzenesulfonamides, as some of these compounds can be harmful if inhaled, ingested, or come into contact with the skin .

Orientations Futures

The future directions in the research of benzothiazoles and benzenesulfonamides could involve the synthesis of new derivatives with improved biological activities and lower toxicity. These compounds could be potential candidates for the development of new drugs for the treatment of various diseases .

Propriétés

IUPAC Name |

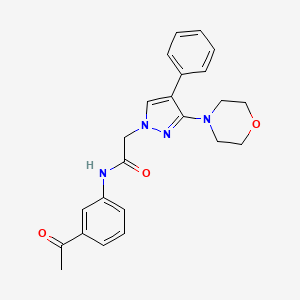

methyl 8-fluoro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c1-29-24(28)22-14-21(19-8-5-9-20(25)23(19)27-22)26-17-10-12-18(13-11-17)30-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTDYWMLAPUCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2850679.png)

![Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2850680.png)

![N-(6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2850686.png)

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2850688.png)

![N-[cyano(2,4-difluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridine-3-carboxamide](/img/structure/B2850690.png)

![N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2850693.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxan-4-yl)methanone](/img/structure/B2850697.png)

![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)